C2 Phytoceramide

Descripción

BenchChem offers high-quality C2 Phytoceramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C2 Phytoceramide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H41NO4 |

|---|---|

Peso molecular |

359.5 g/mol |

Nombre IUPAC |

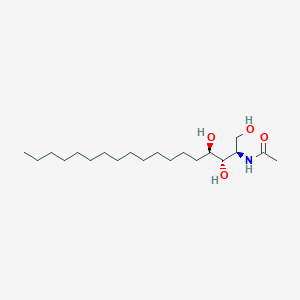

N-[(2R,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]acetamide |

InChI |

InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)/t18-,19-,20+/m1/s1 |

Clave InChI |

SZUJJDLBXJCDNT-AQNXPRMDSA-N |

SMILES isomérico |

CCCCCCCCCCCCCC[C@H]([C@H]([C@@H](CO)NC(=O)C)O)O |

SMILES canónico |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O |

Origen del producto |

United States |

Mechanistic Profiling of C2-Phytoceramide in Apoptotic Signaling

Technical Guide for Research & Drug Development

Executive Summary

This technical guide delineates the molecular mechanism of action (MOA) of C2-phytoceramide (N-acetylphytosphingosine) , a cell-permeable sphingolipid analog. Unlike its mammalian counterpart (C2-ceramide), C2-phytoceramide possesses a phytosphingosine backbone (4-hydroxysphinganine) characteristic of yeast and plant sphingolipids.

Current research indicates that C2-phytoceramide acts as a potent pro-apoptotic agent in human cancer cell lines (e.g., Jurkat, MDA-MB-231, A549), often exhibiting higher potency than C2-ceramide. Its primary MOA involves the inhibition of the PI3K/Akt survival pathway , leading to Bax-mediated Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent caspase cascade activation.

Part 1: Chemical Identity & Solubility Profile

Before elucidating the biological mechanism, researchers must establish the correct chemical identity to ensure reproducibility.

-

Common Name: C2-Phytoceramide / N-Acetylphytosphingosine (NAPS).

-

Chemical Structure: N-acetyl-4-hydroxysphinganine.

-

Key Structural Feature: Presence of a hydroxyl group at the C4 position of the sphingoid base.[1]

-

Solubility Challenge: Like most ceramides, C2-phytoceramide is hydrophobic.

-

Protocol Note: Stock solutions are typically prepared in DMSO (dimethyl sulfoxide) or Ethanol. However, for cellular delivery, complexing with BSA (Bovine Serum Albumin) is the "Gold Standard" method to prevent crystal formation in aqueous media and ensure bioavailability.

-

Part 2: Mechanism of Action (MOA)

The apoptotic efficacy of C2-phytoceramide is not merely due to membrane stress but stems from specific signaling modulation.

The Upstream Trigger: Akt Dephosphorylation

The critical upstream event is the rapid dephosphorylation of Akt (Protein Kinase B) .

-

Mechanism: C2-phytoceramide mimics endogenous ceramide stress signaling, likely activating Protein Phosphatase 2A (PP2A) .

-

Effect: PP2A dephosphorylates Akt at Ser473 and Thr308.

-

Consequence: Inactivation of Akt removes the inhibitory phosphorylation on pro-apoptotic Bcl-2 family members (specifically Bad and Bax ).

The Mitochondrial Catastrophe (Intrinsic Pathway)

With Akt suppressed, the cell loses its primary survival signal, triggering the intrinsic apoptotic pathway.

-

Bax Translocation: Dephosphorylated/activated Bax undergoes a conformational change and translocates from the cytosol to the Mitochondrial Outer Membrane (MOM).

-

Bcl-2/Bax Ratio: C2-phytoceramide treatment has been observed to decrease the Bcl-2/Bax ratio. Overexpression of Bcl-2 can rescue cells, confirming this checkpoint's centrality.

-

MOMP & Potential Collapse: Bax oligomerization forms pores in the MOM, causing a collapse of the mitochondrial membrane potential (

) and the release of Cytochrome c .

Execution Phase

-

Caspase-9 Activation: Released Cytochrome c binds Apaf-1, recruiting Pro-Caspase-9 to form the apoptosome.

-

Caspase-3 Activation: Active Caspase-9 cleaves Caspase-3, leading to PARP cleavage and DNA fragmentation (internucleosomal breaks).

Visualization: Signaling Pathway

The following diagram illustrates the signal transduction cascade triggered by C2-phytoceramide.

Figure 1: C2-Phytoceramide induces apoptosis via the PP2A-Akt-Mitochondrial axis.

Part 3: Experimental Framework & Protocols

To validate this mechanism in your own laboratory, follow this self-validating experimental workflow.

Reagent Preparation (Critical Step)

-

Stock Solution: Dissolve C2-phytoceramide in high-grade DMSO to 50 mM. Store at -20°C.

-

Working Solution (BSA Complexing):

-

Prepare a 0.34 mg/mL BSA solution in PBS.

-

Add the required volume of C2-phytoceramide stock to the BSA solution while vortexing to prevent precipitation.

-

Incubate at 37°C for 15-30 minutes before adding to cell culture media.

-

Why? Direct addition of DMSO stock to media often results in microprecipitation, leading to variable effective concentrations and "false" toxicity data due to physical stress.

-

Dose-Response & Time-Course Strategy

Do not assume a single time point. Apoptosis is dynamic.

| Parameter | Recommended Range | Rationale |

| Concentration | 10 µM – 50 µM | LD50 typically falls between 20-40 µM for sensitive lines (e.g., Jurkat). |

| Early Time Point | 4 – 6 Hours | Detects Akt dephosphorylation and early |

| Late Time Point | 12 – 24 Hours | Detects DNA fragmentation (TUNEL) and PARP cleavage. |

| Control | DMSO/BSA Vehicle | Essential to rule out solvent toxicity. |

Key Assays for Validation

-

Mitochondrial Potential (

): Use JC-1 or TMRM staining. C2-phytoceramide treatment should cause a shift from red (aggregates) to green (monomers) fluorescence, indicating depolarization. -

Pathway Analysis (Western Blot):

-

Target: p-Akt (Ser473). Expectation: Decrease within 4-6 hours.

-

Target: Cleaved Caspase-3 (17/19 kDa fragment). Expectation: Appearance at 12-24 hours.

-

Target: Bax (Subcellular Fractionation). Expectation: Increase in mitochondrial fraction, decrease in cytosolic fraction.

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for validating C2-phytoceramide induced apoptosis.

Part 4: Comparative Potency Data

Research suggests C2-phytoceramide may exhibit distinct potency profiles compared to C2-ceramide depending on the cell line.

| Compound | Backbone Structure | Primary Target | Typical IC50 (Jurkat) | Mechanism Note |

| C2-Ceramide | Sphingosine | PP2A / Mitochondria | ~10-30 µM | Canonical ceramide stress response. |

| C2-Phytoceramide | Phytosphingosine | PP2A / Mitochondria | ~5-20 µM | Often reported as more potent in inducing DNA fragmentation in specific cancer lines [1, 2]. |

| Dihydroceramide | Sphinganine | Inactive Control | >100 µM | Lack of 4,5-trans double bond renders it biologically inert (negative control). |

References

-

Synthetic phytoceramides induce apoptosis with higher potency than ceramides. Source:[1] Molecular Pharmacology (2001).[1] URL:[Link]

-

Phytosphingosine induced mitochondria-involved apoptosis. Source: Cancer Gene Therapy (2005). URL:[Link]

-

Apoptosis and radiosensitivity induced by N-acetyl phytosphingosine in human cancer cell line. Source: INIS (International Nuclear Information System). URL:[Link]

-

C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae. (Note: Contrasting yeast model mechanism). Source: PLOS ONE (2013). URL:[Link]

Sources

An In-Depth Technical Guide to the Synthesis and Structure of N-Acetyl-Phytosphingosine

Abstract

N-acetyl-phytosphingosine, a key bioactive lipid, plays a crucial role in maintaining the structural integrity and barrier function of the skin. As a derivative of phytosphingosine, it is a fundamental component of ceramides found in the stratum corneum. This guide provides a comprehensive overview of the chemical structure and stereoselective synthesis of N-acetyl-phytosphingosine, tailored for researchers, scientists, and professionals in drug development. We will delve into synthetic strategies, explaining the rationale behind experimental choices, and provide detailed protocols. Furthermore, this document will outline the analytical techniques essential for structural elucidation and characterization, ensuring a thorough understanding of this vital biomolecule.

Introduction: The Significance of N-Acetyl-Phytosphingosine

N-acetyl-phytosphingosine is an acetylated derivative of phytosphingosine, a sphingoid base that is a primary constituent of skin lipids.[1] Its unique structure, featuring a long hydrocarbon chain and multiple hydroxyl groups, allows it to play a pivotal role in the organization of the lipid lamellae in the stratum corneum, the outermost layer of the epidermis. This organization is critical for the skin's barrier function, preventing excessive water loss and protecting against environmental insults.[2]

Beyond its structural role, N-acetyl-phytosphingosine and its parent compound, phytosphingosine, exhibit a range of biological activities. These include signaling functions, influencing cellular processes like apoptosis and the cell cycle.[3][4] Moreover, they have demonstrated anti-inflammatory and antimicrobial properties, making them attractive targets for dermatological and cosmetic applications.[2][3] The synthesis of structurally well-defined N-acetyl-phytosphingosine is therefore of paramount importance for both fundamental research and the development of novel therapeutics and advanced skincare formulations.[1][5]

The Molecular Architecture: Structure and Stereochemistry

The chemical structure of N-acetyl-phytosphingosine is characterized by an 18-carbon backbone with specific stereochemical configurations at its chiral centers. The systematic IUPAC name for the naturally occurring D-ribo isomer is N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]acetamide.[6]

The molecule possesses three contiguous chiral centers at carbons 2, 3, and 4, giving rise to several possible stereoisomers. The naturally occurring and biologically relevant form is the D-ribo-phytosphingosine derivative.[7][8] The precise stereochemistry is crucial for its biological function and its ability to integrate correctly into the lipid matrix of the stratum corneum.

Below is a diagram illustrating the chemical structure of N-acetyl-phytosphingosine.

Caption: Chemical structure of N-acetyl-phytosphingosine.

The Art of Creation: Synthetic Approaches to N-Acetyl-Phytosphingosine

The synthesis of N-acetyl-phytosphingosine presents a significant challenge due to the need for precise control over the stereochemistry at its three chiral centers.[9] Several strategies have been developed to achieve this, often starting from chiral precursors or employing stereoselective reactions. Below, we detail a prominent and efficient synthetic route.

Stereocontrolled Synthesis via a Cyclic Sulfate Intermediate

An effective and highly enantioselective method for preparing D-ribo-phytosphingosine, the precursor to N-acetyl-phytosphingosine, has been developed utilizing a cyclic sulfate intermediate.[7][10] This approach allows for the controlled introduction of the required stereocenters.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for N-acetyl-phytosphingosine.

3.1.1. Experimental Protocol: Synthesis of D-ribo-Phytosphingosine

The key steps in the synthesis of the phytosphingosine backbone are as follows:[7][8][10]

-

Asymmetric Dihydroxylation: The synthesis commences with the osmium-catalyzed asymmetric dihydroxylation of 1-hexadecene using AD-mix-β to yield the corresponding chiral diol with high enantiomeric excess.

-

Oxidation and Olefination: The resulting diol is then oxidized to the aldehyde, which subsequently undergoes a Horner-Wadsworth-Emmons olefination to produce a 4-O-protected (E)-α,β-unsaturated ester.

-

Formation of Cyclic Sulfate: The unsaturated ester is subjected to another asymmetric dihydroxylation, and the resulting diol is converted into a cyclic sulfate intermediate.

-

Regioselective Azidation: The cyclic sulfate is then opened regioselectively with an azide nucleophile to introduce the nitrogen functionality at the C-2 position with the correct stereochemistry.

-

Reduction: Finally, reduction of the azido group and the ester functionality affords D-ribo-phytosphingosine.

3.1.2. Experimental Protocol: N-Acetylation

Once the phytosphingosine backbone is synthesized, the final step is the N-acetylation:

-

Reaction Setup: D-ribo-phytosphingosine is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran and water.

-

Acylation: Acetic anhydride is added to the solution, often in the presence of a mild base like sodium bicarbonate to neutralize the acetic acid byproduct.

-

Workup and Purification: The reaction mixture is then worked up by extraction and purified using column chromatography to yield pure N-acetyl-phytosphingosine.

A variation of this final step involves the Staudinger reduction of the azido intermediate from the previous synthesis, followed by in situ N-acylation.[7][10]

Biosynthetic Approaches

An alternative to total chemical synthesis is the utilization of microbial fermentation. The yeast Hansenula ciferrii (also known as Pichia ciferrii) is known to produce tetraacetyl phytosphingosine (TAPS) as an extracellular sphingolipid.[11][12] TAPS can then be readily converted to phytosphingosine through a deacetylation reaction, typically by base-catalyzed hydrolysis.[11][12] This biosynthetic route offers the advantage of producing the naturally occurring D-ribo isomer.[12] The resulting phytosphingosine can then be N-acetylated as described above.

| Parameter | Chemical Synthesis | Biosynthesis (via TAPS) |

| Starting Material | 1-Hexadecene or other simple precursors | Glucose/Glycerol and other fermentation media components |

| Stereocontrol | Achieved through asymmetric catalysis | Inherently produces the D-ribo isomer |

| Key Intermediates | Cyclic sulfate, azido ester | Tetraacetyl phytosphingosine (TAPS) |

| Final Step to Phytosphingosine | Reduction of azide and ester | Deacetylation of TAPS |

| Overall Yield | Can be high with optimized steps | Dependent on fermentation efficiency |

| Scalability | Can be challenging for large quantities | Potentially more scalable for industrial production |

Table 1: Comparison of Synthetic Approaches to Phytosphingosine.

Structural Verification: Analytical Techniques

Confirmation of the structure and purity of the synthesized N-acetyl-phytosphingosine is crucial. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of atoms and the stereochemical relationships between adjacent protons. ¹³C NMR confirms the presence of all carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (-OH), amide (N-H and C=O), and alkyl (C-H) groups can be readily identified.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. By using a suitable column and mobile phase, it is possible to separate the desired product from any starting materials, byproducts, or stereoisomers.

Conclusion

The synthesis and structural elucidation of N-acetyl-phytosphingosine are critical endeavors for advancing our understanding of skin biology and for the development of innovative dermatological products. The stereocontrolled chemical synthesis via a cyclic sulfate intermediate provides a robust method for obtaining this complex molecule with high purity and defined stereochemistry. Concurrently, biosynthetic routes offer a scalable alternative for producing the natural isomer. A thorough analytical characterization using a suite of spectroscopic and chromatographic techniques is essential to validate the structure and purity of the final product. This guide provides the foundational knowledge for researchers and drug development professionals to confidently work with and explore the potential of N-acetyl-phytosphingosine.

References

-

Bansal, P., & Kumar, P. (2000). A stereocontrolled, efficient synthetic route to bioactive sphingolipids: synthesis of phytosphingosine and phytoceramides from unsaturated ester precursors via cyclic sulfate intermediates. The Journal of Organic Chemistry, 65(22), 7618–7626. [Link]

- Bansal, P., & Kumar, P. (2000).

-

Bansal, P., & Kumar, P. (2000). A Stereocontrolled, Efficient Synthetic Route to Bioactive Sphingolipids: Synthesis of Phytosphingosine and Phytoceramides from Unsaturated Ester Precursors via Cyclic Sulfate Intermediates. The Journal of Organic Chemistry, 65(22), 7618–7626. [Link]

-

Natural Micron Pharm Tech. (n.d.). N-acetyl phytosphingosine. Retrieved from [Link]

- Cheong, J. Y., & Lee, J. W. (2008). Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library. Bioorganic Chemistry, 36(4), 173-181.

- Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides. (2024). World Journal of Microbiology and Biotechnology, 40(8), 226.

-

Cambridge Bioscience. (n.d.). N-Acetyl-phytosphingosine. Retrieved from [Link]

- Green, M. L., et al. (1994). Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them.

- El-Malah, A. A., & Al-Mahmoudy, A. M. M. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 26(14), 4287.

- Green, M. L., et al. (1994). Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them.

-

National Center for Biotechnology Information. (n.d.). Acetyl phytosphingosine. In PubChem Compound Database. Retrieved from [Link]

-

SincereSkincare.com. (2025). Acetylphytosphingosine. Retrieved from [Link]

- Pagano, R. E., & Martin, O. C. (1988). A Series of Fluorescent N-Acylsphingosines: Synthesis, Physical Properties, and Studies in Cultured Cells. Biochemistry, 27(12), 4439–4445.

- Kováčik, A., et al. (2021). Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior and Permeability of Skin Lipid Models. International Journal of Molecular Sciences, 22(14), 7464.

- Lee, Y. M., et al. (2014). Phytosphingosine derivatives ameliorate skin inflammation by inhibiting NF-κB and JAK/STAT signaling in keratincoytes and mice.

- Sources and synthetic pathways of tetraacetyl phytosphingosine, phytosphingosine, and ceramides. (2024). World Journal of Microbiology and Biotechnology, 40(8).

-

Hairui Chemical. (n.d.). N-Acetyl-phytosphingosine. Retrieved from [Link]

- Park, C. S., et al. (2025). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. International Journal of Molecular Sciences, 26(6), 3215.

Sources

- 1. N-acetyl phytosphingosine - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. sincereskincare.com [sincereskincare.com]

- 3. N-Acetyl-phytosphingosine - Matreya [bioscience.co.uk]

- 4. N-Acetyl-phytosphingosine | CymitQuimica [cymitquimica.com]

- 5. DSpace [scholarbank.nus.edu.sg]

- 6. larodan.com [larodan.com]

- 7. A stereocontrolled, efficient synthetic route to bioactive sphingolipids: synthesis of phytosphingosine and phytoceramides from unsaturated ester precursors via cyclic sulfate intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. WO1994010131A1 - Method of synthesising phytosphingosine-containing ceramides and cosmetic compositions comprising them - Google Patents [patents.google.com]

C2 Phytoceramide: A Biophysical Probe for Lipid Raft Disassembly and Signaling Modulation

Executive Summary

This technical guide analyzes the utility of C2 Phytoceramide (N-acetyl-phytosphingosine) as a precision tool for disrupting lipid rafts (membrane nanodomains).[1] Unlike physiological long-chain ceramides, which stabilize membrane order, short-chain analogs like C2 phytoceramide act as "chaotropic" agents within the liquid-ordered (

Introduction: The Biophysics of Raft Disruption

Lipid rafts are dynamic assemblies of sphingolipids and cholesterol that function as signaling platforms.[2] Their stability relies on the preferential interaction between the saturated acyl chains of sphingolipids and the rigid ring structure of sterols (cholesterol in mammals, ergosterol in yeast).

C2 Phytoceramide is a cell-permeable, short-chain analog of phytoceramide.[1] Structurally, it differs from the canonical C2 ceramide by the presence of a hydroxyl group at the C4 position of the sphingoid base (phytosphingosine backbone) and the absence of the C4-C5 trans-double bond.

Structural Differentiators

| Feature | C2 Ceramide (Mammalian) | C2 Phytoceramide (Yeast/Plant) | Impact on Membrane |

| Backbone | Sphingosine | Phytosphingosine | 4-OH group increases H-bonding capacity.[1] |

| C4-C5 Bond | Trans-double bond | Single bond (Saturated) | Increased flexibility in headgroup orientation.[1] |

| Chain Length | 2 Carbons (Acetyl) | 2 Carbons (Acetyl) | High solubility; rapid membrane insertion.[1] |

Mechanism of Action: The Displacement Model

Upon insertion into the plasma membrane, C2 phytoceramide competes with cholesterol for association with sphingomyelin.

-

Insertion: Due to its amphiphilic nature and short tail, C2 phytoceramide partitions rapidly into the membrane.[1]

-

Competition: It disrupts the van der Waals forces packing sphingomyelin and cholesterol.[1]

-

Displacement: It displaces sterols from the

phase, forcing them into the bulk liquid-disordered ( -

Phase Separation: The C2 phytoceramide molecules self-associate via intermolecular hydrogen bonding (enhanced by the 4-OH group), forming rigid, ceramide-rich platforms (CRPs) that are distinct from functional rafts.

Mechanistic Visualization

The following diagram illustrates the transition from a functional lipid raft to a disrupted state induced by C2 phytoceramide.

Caption: C2 Phytoceramide inserts into the membrane, displacing sterols and segregating rafts into non-functional ceramide-rich domains.

Experimental Protocols

Protocol A: Detergent-Resistant Membrane (DRM) Isolation

Objective: To quantify raft disruption by measuring the translocation of raft markers (e.g., Flotillin-1) from buoyant fractions to non-buoyant fractions.[1]

Reagents:

-

Lysis Buffer: 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100 (v/v), Protease Inhibitor Cocktail.[1]

-

Sucrose Solutions: 80%, 30%, and 5% (w/v) in TNE buffer (Tris/NaCl/EDTA).

Workflow:

-

Cell Culture: Grow mammalian cells (e.g., HeLa, HEK293) or Yeast (S. cerevisiae) to 70-80% confluence/log phase.[1]

-

Treatment:

-

Experimental: Add C2 Phytoceramide (dissolved in DMSO) to a final concentration of 20–40 µM .

-

Control: Add equivalent volume of DMSO.[1]

-

Duration: Incubate for 1–2 hours at 37°C (mammalian) or 30°C (yeast).

-

-

Lysis (Critical Step):

-

Gradient Preparation:

-

Mix 1 mL lysate with 1 mL 80% sucrose (Final ~40%). Place at bottom of ultracentrifuge tube.

-

Overlay with 2 mL 30% sucrose.

-

Overlay with 1 mL 5% sucrose.

-

-

Ultracentrifugation:

-

Spin at 200,000 x g for 16–18 hours at 4°C (SW55Ti rotor or equivalent).

-

-

Fractionation:

-

Analysis: Perform Western Blot for Flotillin-1 (Raft marker) and Transferrin Receptor (Non-raft marker).[1]

-

Result Interpretation: In C2-treated cells, Flotillin-1 signal should shift from fractions 3–5 toward fractions 8–12, indicating raft disassembly.

-

Protocol B: Fluorescence Microscopy (Filipin Staining)

Objective: To visualize the loss of sterol clustering.

-

Fixation: Fix treated cells with 4% paraformaldehyde (15 min, RT).

-

Staining: Incubate with Filipin III (50 µg/mL) for 1 hour in the dark at RT. Note: Filipin binds specifically to cholesterol/ergosterol.

-

Imaging: Use a UV filter set (Ex: 340-380 nm, Em: 435-485 nm).[1]

-

Observation:

-

Control: Punctate, bright staining at the plasma membrane.

-

C2 Phyto Treated: Diffuse, uniform staining or intracellular accumulation, indicating loss of membrane microdomains.

-

Downstream Signaling Consequences[1][3]

Disrupting lipid rafts with C2 phytoceramide directly impacts signaling pathways that require raft localization for activation.[1]

Case Study: Akt/PKB Inhibition Akt (Protein Kinase B) requires recruitment to the plasma membrane via PIP3 binding.[1] This recruitment often occurs within lipid rafts.

-

Mechanism: C2 phytoceramide generates Ceramide-Rich Platforms (CRPs) that exclude PIP3 and Akt.

-

Result: Even in the presence of growth factors (e.g., Insulin/IGF-1), Akt cannot be phosphorylated at Thr308/Ser473.

-

Validation: Western blot showing reduced p-Akt levels despite upstream receptor activation.[1]

Caption: C2 Phytoceramide blocks Akt activation by dispersing the lipid raft platforms required for PIP3-mediated recruitment.[1]

Comparative Data: C2 Phyto vs. C2 Ceramide[4]

While both agents disrupt rafts, their biophysical signatures differ slightly due to the phytosphingosine backbone.

| Parameter | C2 Phytoceramide | C2 Ceramide |

| Primary Model | Yeast (S. cerevisiae), Plant cells | Mammalian cells |

| H-Bonding | Higher (4-OH group) | Moderate |

| Cytotoxicity | High (Necrotic/Apoptotic mix) | High (Apoptotic) |

| Raft Effect | Sterol displacement + Gel domain formation | Sterol displacement + Channel formation |

| Solubility | High | High |

References

-

Alves, R. et al. (2013).[1] C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner. PLOS ONE. Link

-

Stbanes, F. et al. (2003).[1] Disruption of lipid order by short-chain ceramides correlates with inhibition of phospholipase D and downstream signaling by FcepsilonRI.[1][3] Journal of Cell Science. Link

-

Siskind, L. J. et al. (2003).[1] The Lipids C2- and C16-Ceramide Form Large Stable Channels: Implications for Apoptosis. Journal of Biological Chemistry. Link

-

Kinoshita, M. et al. (2022).[1] Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes. Membranes (MDPI).[1][4] Link[1]

-

Megha & London, E. (2004).[1] Effect of ceramide N-acyl chain and polar headgroup structure on the properties of ordered lipid domains (lipid rafts). Journal of Biological Chemistry. Link

Sources

- 1. C2 Phytoceramide | C20H41NO4 | CID 10451108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Disruption of lipid order by short-chain ceramides correlates with inhibition of phospholipase D and downstream signaling by FcepsilonRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: C2 Phytoceramide Cellular Uptake and Metabolism

Executive Summary

C2 Phytoceramide (N-acetyl-4-hydroxysphinganine) is a cell-permeable, short-chain analog of naturally occurring phytoceramides. Unlike physiological long-chain ceramides (C16–C24), which require vesicular transport or transfer proteins, C2-phytoceramide enters cells via spontaneous membrane translocation.

This guide details the physicochemical mechanisms of uptake, the rapid intracellular bioconversion that often confounds experimental data, and the precise protocols required to deliver this lipid without precipitation artifacts.

Part 1: Physicochemical Properties & Uptake Kinetics

The "Flip-Flop" Mechanism

The defining feature of C2-phytoceramide is its truncated N-acyl chain (2 carbons vs. >16 carbons). This structural modification drastically alters its hydrophobicity, allowing it to bypass the classic CD36 or FATP-mediated transport required for long-chain lipids.

-

Mechanism: Spontaneous Transbilayer Movement (Flip-Flop).

-

Kinetics: Rapid equilibration. The half-time (

) for membrane translocation is measured in seconds to minutes, compared to hours for long-chain ceramides. -

Structural Driver: The reduced steric bulk and increased water solubility of the C2 chain allow the molecule to transiently exist in the aqueous phase and rotate within the lipid bilayer without destabilizing the membrane.

Intracellular Distribution

Once inside the cytosolic leaflet, C2-phytoceramide does not remain static. It partitions rapidly into organelle membranes, specifically:

-

Mitochondria: Accumulates in the Outer Mitochondrial Membrane (OMM), where it can induce pore formation (via Bax/Bak activation) or alter electron transport chain function.

-

Endoplasmic Reticulum (ER): The primary site for metabolic conversion (see Part 2).

-

Golgi Apparatus: Site of glycosylation, a key resistance mechanism.

Visualization of Uptake Pathway

Figure 1: Kinetic pathway of C2-phytoceramide moving from extracellular media to intracellular organelles via spontaneous transmembrane flip-flop.

Part 2: Intracellular Metabolism & Bioconversion

A critical error in experimental design is assuming C2-phytoceramide remains inert. Inside the cell, it acts as a "prodrug," rapidly metabolized into distinct bioactive species.

The Metabolic Divergence

Upon entry, C2-phytoceramide (C2-Phyto) faces three primary metabolic fates. The dominance of one pathway over another depends on the cell type and enzyme expression levels (e.g., MDR cancer cells often upregulate Path B).

| Pathway | Enzyme Responsible | Product | Biological Consequence |

| A. Hydrolysis | Alkaline/Acid Ceramidases (ACER/ASAH) | Phytosphingosine | Pro-apoptotic; can be further phosphorylated to Phyto-S1P (pro-survival). |

| B. Glycosylation | Glucosylceramide Synthase (GCS) | C2-Glucosyl-Phytoceramide | Inactivation. The lipid is neutralized and often excreted. Common in drug-resistant cells. |

| C. Phosphorylation | Ceramide Kinase (CERK) | C2-Phytoceramide-1-Phosphate | Pro-inflammatory; promotes cell survival and migration. |

Structural Nuance: The 4-Hydroxyl Group

Unlike standard C2-Ceramide (sphingosine backbone), C2-Phytoceramide possesses a phytosphingosine backbone (4-hydroxysphinganine).

-

Implication: When hydrolyzed (Pathway A), it releases Phytosphingosine , not Sphingosine.

-

Significance: Phytosphingosine has distinct signaling properties in yeast (heat stress response) and mammalian skin (barrier function) compared to sphingosine.

Metabolic Pathway Diagram

Figure 2: Metabolic fate of C2-phytoceramide. GCS-mediated glycosylation is a primary route of inactivation in mammalian cells.

Part 3: Experimental Protocols

The Solubility Artifact

Problem: C2-phytoceramide is hydrophobic. Adding a DMSO stock directly to cell culture media causes micro-precipitation. These unseen crystals settle on cells, causing physical necrosis (artifact) rather than biochemical apoptosis. Solution: You must use a BSA-Complexing Protocol .

Validated Solubilization Protocol

This protocol creates a stable, monomeric solution at 1:1 molar ratio with BSA.

Materials:

-

C2-Phytoceramide (solid or in ethanol).

-

Fatty Acid-Free BSA (Bovine Serum Albumin).

-

PBS (Ca2+/Mg2+ free).

Step-by-Step Workflow:

-

Prepare Lipid Stock: Dissolve C2-phytoceramide in fresh anhydrous ethanol to a concentration of 5 mM .

-

Prepare BSA Solution: Dissolve Fatty Acid-Free BSA in PBS to a concentration of 0.34 mg/mL (approx 5 µM) for low concentrations, or scale up for higher stocks. Crucial: The molar ratio of Lipid:BSA must be 1:1.

-

Complexing (The "Dropwise" Method):

-

Place the BSA solution on a vortex mixer at medium speed.

-

Slowly add the C2-phytoceramide/ethanol stock dropwise into the vortexing BSA.

-

Why? This prevents local high concentrations of lipid that lead to irreversible precipitation.

-

-

Incubation: Seal the tube and incubate at 37°C for 30 minutes with occasional vortexing. The solution should be optically clear.

-

Treatment: Dilute this complex directly into serum-free or low-serum culture media to achieve final experimental concentrations (typically 5–20 µM).

Experimental Dosing Table

| Application | Concentration | Duration | Expected Outcome |

| Signaling Analysis | 5 – 10 µM | 15 min – 2 hrs | PP2A activation, Akt inhibition. |

| Apoptosis Induction | 20 – 50 µM | 12 – 24 hrs | Cytochrome c release, caspase activation. |

| Metabolic Tracing | 5 µM | 1 – 6 hrs | Conversion to C2-GlcCer or Phytosphingosine. |

Warning: Concentrations >50 µM often cause non-specific membrane detergent effects. Always include a vehicle control (Ethanol/BSA only).

Part 4: Troubleshooting & Controls

Verification of Uptake

Do not assume uptake occurred.

-

Method: Use NBD-labeled C6-ceramide (fluorescent analog) as a proxy to visualize Golgi targeting, or perform LC-MS/MS lipidomics on cell pellets 1-hour post-treatment.

Blocking Metabolism

To confirm that an observed effect is due to C2-phytoceramide and not its metabolites, use metabolic inhibitors:

-

To block Glycosylation: Pre-treat with PPMP or PDMP (inhibitors of Glucosylceramide Synthase). This usually sensitizes cells to C2-phytoceramide induced apoptosis.

-

To block Hydrolysis: Pre-treat with N-oleoylethanolamine (NOE) (Ceramidase inhibitor).

References

-

Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids.

-

[Link]

-

-

Gouazé-Andersson, V., & Cabot, M. C. (2006). Glycosylation of short-chain ceramide: A mechanism of resistance. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

-

[Link]

-

- Cayman Chemical.

-

Lee, Y. J., et al. (2011). Glucosylceramide synthase as a therapeutic target in cancer. Journal of Biological Chemistry.

-

[Link]

-

-

Rego, A., et al. (2014). C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae. PLOS ONE.

-

[Link]

-

Technical Whitepaper: Investigating the Role of C2 Phytoceramide in Signal Transduction

Executive Summary

C2 Phytoceramide (N-acetyl-phytosphingosine) represents a distinct class of cell-permeable sphingolipid analogs. While often conflated with its mammalian counterpart C2-Ceramide (N-acetyl-sphingosine), C2 Phytoceramide possesses a unique structural backbone—phytosphingosine—characterized by a hydroxyl group at the C4 position. This structural nuance significantly alters its hydrogen-bonding capacity and membrane perturbation kinetics.

This guide provides a rigorous technical framework for investigating C2 Phytoceramide's role in signal transduction, specifically focusing on the inhibition of the PI3K/Akt survival pathway , activation of Protein Phosphatase 2A (PP2A) , and mitochondrial outer membrane permeabilization (MOMP) . It addresses the critical challenge of lipophilicity and delivery, offering a validated BSA-complexing protocol to ensure experimental reproducibility.

Part 1: Molecular Mechanisms & Signaling Topography

Structural Distinction and Bioactivity

Unlike mammalian ceramides which contain a trans-4,5-double bond, phytoceramides are saturated and hydroxylated at C4. This 4-OH group increases the polarity of the headgroup region, potentially affecting how the molecule inserts into lipid rafts and interacts with effector proteins like PP2A and Cathepsin D.

The PP2A-Akt Axis

The primary mechanism by which short-chain ceramides induce apoptosis is the rapid dephosphorylation of Akt (Protein Kinase B).

-

Mechanism: C2 Phytoceramide allosterically activates Ceramide-Activated Protein Phosphatase (CAPP) , identified primarily as PP2A.

-

Target: PP2A dephosphorylates Akt at two critical residues: Thr308 (activation loop) and Ser473 (hydrophobic motif).

-

Outcome: Inactivation of Akt prevents the phosphorylation of pro-apoptotic factors (e.g., BAD, FoxO3a), thereby triggering the intrinsic apoptotic cascade.

Mitochondrial Dysfunction

C2 Phytoceramide acts directly on the mitochondrial outer membrane (MOM).

-

Channel Formation: At physiological concentrations, ceramides can self-assemble into large channels in the MOM, facilitating the release of Cytochrome c.[1]

-

ROS Generation: Disruption of the electron transport chain (Complex III) leads to the generation of Reactive Oxygen Species (ROS), which further inhibits Akt via oxidative modification.

Visualization of Signaling Pathways

Caption: Mechanistic pathway of C2 Phytoceramide inducing apoptosis via PP2A-mediated Akt inhibition and mitochondrial perturbation.

Part 2: Experimental Handling & Delivery (The "Expertise" Pillar)

The most common cause of experimental failure with ceramides is precipitation in aqueous media . C2 Phytoceramide is hydrophobic. Adding a DMSO stock directly to cell culture media often results in micro-crystallization that is invisible to the naked eye but cytolytic (causing necrosis rather than programmed apoptosis) and leads to inconsistent dosing.

The BSA-Complexing Protocol (Gold Standard)

To study signal transduction physiologically, the lipid must be presented to the cell bound to albumin, mimicking in vivo transport.

Materials:

-

C2 Phytoceramide (solid).[2]

-

Fatty Acid-Free BSA (Bovine Serum Albumin).

-

PBS (Ca2+/Mg2+ free).

Protocol:

-

Stock Preparation: Dissolve C2 Phytoceramide in anhydrous DMSO to a concentration of 25 mM . Note: Verify complete solubility; warm to 37°C if necessary.

-

BSA Preparation: Prepare a 2% (w/v) Fatty Acid-Free BSA solution in PBS. Filter sterilize (0.22 µm).

-

Complexing (Critical Step):

-

Heat the BSA solution to 37°C in a water bath.

-

While vortexing the BSA solution, slowly add the C2 Phytoceramide/DMSO stock to achieve a final concentration of 250 µM to 1 mM (depending on required working stock).

-

Crucial: The ratio of DMSO in the final BSA complex should not exceed 2%.

-

-

Incubation: Incubate the mixture at 37°C for 30 minutes with continuous shaking/mixing to allow the hydrophobic lipid chain to bind the BSA hydrophobic pocket.

-

Storage: Aliquot and store at -20°C. Thaw only once.

Comparison of Delivery Vehicles

| Vehicle | Solubility Risk | Bioavailability | Cytotoxicity | Recommended Use |

| DMSO (Direct) | High (Precipitates >10µM) | Low (Crystals form) | High (Solvent effect) | Not Recommended |

| Ethanol | Moderate | Moderate | Moderate | Short-term assays only |

| Dodecane/Ethanol | Low | High | Low | Specific mitochondrial assays |

| BSA Complex | Very Low | Maximal | Negligible | Signal Transduction (Standard) |

Part 3: Protocols for Signal Transduction Analysis

Western Blotting for Akt Inhibition

Objective: Validate the inhibition of the PI3K/Akt pathway by C2 Phytoceramide.

Experimental Design:

-

Cell Line: Keratinocytes (HaCaT) or Cancer lines (e.g., MCF-7).

-

Controls: Vehicle (BSA only), Wortmannin (Positive Control for PI3K inhibition).

-

Timepoints: 15 min, 30 min, 1h, 3h, 6h (Ceramide action on phosphatases is rapid).

Step-by-Step Workflow:

-

Starvation: Serum-starve cells for 12–24 hours to reduce basal Akt phosphorylation.

-

Treatment: Treat cells with 10–50 µM C2 Phytoceramide-BSA complex.

-

Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors. Note: Phosphatase inhibitors are non-negotiable here.

-

Detection:

-

Primary Antibody A: Phospho-Akt (Ser473) (Indicates mTORC2/hydrophobic motif activity).

-

Primary Antibody B: Phospho-Akt (Thr308) (Indicates PDK1 activity).

-

Primary Antibody C: Total Akt (Loading Control).

-

-

Interpretation: A decrease in p-Akt signal relative to Total Akt confirms PP2A activation.

Mitochondrial Membrane Potential ( ) Assay

Objective: Determine if C2 Phytoceramide induces MOMP upstream of apoptosis.

Protocol (JC-1 Staining):

-

Seed cells in black-walled 96-well plates.

-

Treat with C2 Phytoceramide (20 µM) for 4–12 hours.

-

Add JC-1 Dye (2 µM final) and incubate for 30 min at 37°C.

-

Analysis:

-

Healthy Mitochondria: Form J-aggregates (Red Fluorescence, Em ~590 nm).

-

Depolarized Mitochondria: Monomers (Green Fluorescence, Em ~529 nm).

-

-

Calculation: A decrease in the Red/Green fluorescence ratio indicates loss of

.

Experimental Workflow Diagram

Caption: Optimized experimental workflow for C2 Phytoceramide signal transduction analysis.

References

-

Salinas, M., et al. (2000). "Inhibition of PKB/Akt1 by C2-ceramide involves activation of ceramide-activated protein phosphatase in PC12 cells."[3] Molecular and Cellular Neuroscience.

-

Siskind, L. J., et al. (2002). "Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations." Journal of Biological Chemistry.

-

Obeid, L. M., et al. (1993). "Programmed cell death induced by ceramide." Science.

-

Mullen, T. D., & Obeid, L. M. (2012). "Ceramide and apoptosis: exploring the enigmatic connections." The EMBO Journal.

-

Enzo Life Sciences. "Preparation of Fatty Acid-BSA Complexes." Technical Note.

Sources

- 1. Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PKB/Akt1 by C2-ceramide involves activation of ceramide-activated protein phosphatase in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

C2 phytoceramide as a bioactive sphingolipid in cell fate determination

Executive Summary

C2 Phytoceramide (N-acetylphytosphingosine) is a cell-permeable, short-chain analog of endogenous phytoceramides. Unlike its mammalian counterpart C2-Ceramide (derived from sphingosine), C2-Phytoceramide possesses a phytosphingosine backbone characterized by a 4-hydroxyl group on the long-chain base. This structural distinction confers unique physicochemical properties, influencing its membrane insertion kinetics and affinity for specific targets like Ceramide-Activated Protein Phosphatases (CAPP).

This technical guide dissects the utility of C2-Phytoceramide as a precision tool for modulating cell fate—specifically apoptosis, autophagy, and necrosis. It details the mechanistic pathways (PP2A activation, mitochondrial depolarization), provides rigorous solubilization protocols to prevent experimental artifacts, and outlines self-validating assays for drug development and basic research.

Part 1: Structural Biochemistry & Physicochemical Properties

To effectively utilize C2-Phytoceramide, researchers must distinguish it from standard C2-Ceramide. The biological activity of sphingolipids is dictated by the geometry of the sphingoid base.

Molecular Architecture

-

IUPAC Name: N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]acetamide

-

Backbone: Phytosphingosine (4-hydroxysphinganine). Contains hydroxyl groups at C1, C3, and C4 .

-

N-Acyl Chain: Acetyl (C2). This short chain renders the molecule water-soluble enough to traverse membranes but hydrophobic enough to partition into lipid bilayers.

The "Phyto" Difference

The presence of the 4-hydroxyl group (absent in mammalian sphingosine) increases the hydrogen-bonding capacity of the headgroup region.

-

Membrane Rigidity: In yeast (S. cerevisiae), C2-Phytoceramide associates strongly with ergosterol-rich domains (lipid rafts), often leading to membrane integrity defects distinct from the apoptotic signaling of C2-Ceramide.

-

Enzyme Specificity: It acts as a potent activator of PP2A and other CAPPs, often with different potency profiles than C2-Ceramide due to altered binding pocket affinity.

Part 2: Mechanisms of Action in Cell Fate

C2-Phytoceramide dictates cell fate through three primary axes: Mitochondrial dysfunction, Kinase inhibition, and Lipid Raft perturbation.

The PP2A / Akt Axis (Survival Suppression)

C2-Phytoceramide is a direct activator of PP2A (Protein Phosphatase 2A).

-

Mechanism: C2-Phytoceramide binds to the inhibitory subunit of PP2A or alters the local lipid environment to relieve inhibition.

-

Effect: Activated PP2A dephosphorylates Akt (Protein Kinase B) at Ser473/Thr308.

-

Outcome: Loss of Akt activity prevents the phosphorylation of Bad (a pro-apoptotic Bcl-2 family member). Unphosphorylated Bad translocates to the mitochondria to neutralize Bcl-xL, triggering apoptosis.

Mitochondrial Outer Membrane Permeabilization (MOMP)

High concentrations of short-chain ceramides can form channels in the outer mitochondrial membrane.

-

Direct Action: C2-Phytoceramide self-assembles into large stable pores (barrel-stave model) in the mitochondrial outer membrane.

-

Indirect Action: It induces Reactive Oxygen Species (ROS) generation, leading to the opening of the Permeability Transition Pore (PTP).

-

Result: Release of Cytochrome c into the cytosol

Apoptosome formation

Visualization of Signaling Pathways

Caption: Dual-mechanism of C2-Phytoceramide induced apoptosis via PP2A-mediated Akt inhibition and direct mitochondrial perturbation.

Part 3: Experimental Frameworks

The most common cause of failure in sphingolipid experiments is precipitation . C2-Phytoceramide is hydrophobic; adding a DMSO stock directly to aqueous media often creates micro-crystals that are inactive or cause physical damage to cells (necrosis artifacts).

Protocol: BSA-Complexing for Solubilization

This protocol ensures monomeric delivery of the lipid to the cell.

Materials:

-

C2 Phytoceramide (Powder)

-

DMSO (Anhydrous)

-

Fatty-Acid Free BSA (Bovine Serum Albumin)

-

PBS or Serum-Free Media

Step-by-Step Workflow:

-

Stock Preparation: Dissolve C2-Phytoceramide powder in fresh DMSO to a concentration of 25-50 mM . Vortex vigorously. Store at -20°C (stable for 1 month).

-

BSA Solution: Prepare a 2% (w/v) BSA solution in PBS or serum-free media. Filter sterilize (0.22 µm). Warm to 37°C .

-

Conjugation (Critical Step):

-

While vortexing the warm BSA solution, add the DMSO stock dropwise.

-

Final ratio: The DMSO concentration should not exceed 0.1-0.5%.

-

Incubate at 37°C for 15–30 minutes with continuous shaking/mixing.

-

Observation: The solution should be optically clear. Cloudiness indicates precipitation.

-

-

Treatment: Dilute the BSA-Lipid complex into cell culture media to the desired final concentration (typically 5–50 µM ).

Visualization of Preparation Workflow

Caption: Critical solubilization workflow using BSA conjugation to prevent precipitation artifacts.

Part 4: Data Interpretation & Troubleshooting

Comparative Data: C2-Phytoceramide vs. C2-Ceramide

When designing experiments, choose the analog based on the desired readout.

| Feature | C2-Phytoceramide (t18:0) | C2-Ceramide (d18:1) |

| Backbone | Phytosphingosine (4-OH) | Sphingosine |

| Primary Target (Yeast) | Lipid Rafts / Cell Wall Integrity | Mitochondria / Apoptosis |

| Primary Target (Mammal) | PP2A / Mitochondria | Mitochondria / PP2A / PKC |

| Solubility | Moderate (High crystallization risk) | Moderate |

| Metabolic Stability | Higher (Slower degradation by ceramidases) | Lower (Rapidly converted to Sphingosine) |

Self-Validating Assays

To confirm the observed effect is specific to C2-Phytoceramide signaling and not toxicity from solvent/crystals:

-

The Dihydro-Control: Always run a parallel arm with C2-Dihydroceramide . This analog lacks the 4,5-trans double bond (in sphingosine bases) or structural conformation required for signaling. It should be biologically inert. If C2-Dihydro causes death, your concentration is non-specifically toxic.

-

Rescue Experiments:

-

Caspase Inhibitor (z-VAD-fmk): Should block apoptosis if the mitochondrial pathway is engaged.

-

Antioxidants (NAC): Should rescue cells if ROS generation is the primary death driver.

-

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Crystals on cells | Precipitation of lipid | Use BSA conjugation; reduce stock concentration; warm media. |

| Immediate necrosis (<1h) | Membrane lysis (detergent effect) | Concentration too high (>50 µM). Reduce dose. |

| No effect observed | Metabolism/Degradation | Use lower serum (serum ceramidases degrade C2); refresh media every 4-6h. |

| High background death | DMSO toxicity | Ensure final DMSO < 0.1%. Include Vehicle control. |

References

-

Alves, R., et al. (2013). "C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner."[4] PLOS ONE. Link

-

Lee, J.S., et al. (2001). "Phytosphingosine and C2-phytoceramide induce cell death and inhibit carbachol-stimulated phospholipase D activation in Chinese hamster ovary cells." FEBS Letters. Link

-

Hannun, Y.A., & Obeid, L.M. (2008). "Principles of bioactive lipid signalling: lessons from sphingolipids." Nature Reviews Molecular Cell Biology. Link

-

Siskind, L.J., et al. (2002). "The Lipids C2- and C16-Ceramide Form Large Stable Channels: Implications for Apoptosis." Journal of Biological Chemistry. Link

-

Kim, W.H., et al. (2008). "C2-ceramide induces apoptosis through a caspase-dependent mechanism in human colon cancer cells." International Journal of Oncology. Link

Sources

Technical Whitepaper: Biophysical Modulation of Membrane Fluidity by C2 Phytoceramide

Mechanisms, Methodologies, and Experimental Protocols

Executive Summary

This technical guide explores the biophysical impact of C2 Phytoceramide (N-acetyl-phytosphingosine) on lipid bilayer dynamics. Unlike its long-chain counterparts, which rigidly order membranes, C2 phytoceramide acts as a potent membrane perturber. Its unique structure—combining a highly polar, hydrogen-bonding phytosphingosine headgroup with a truncated (C2) acyl tail—allows it to partition rapidly into membranes. Once inserted, it induces a "steric mismatch" that increases core fluidity while simultaneously disrupting lipid rafts (liquid-ordered domains). This guide provides a detailed mechanistic analysis and a validated fluorescence anisotropy protocol for quantifying these effects.

Biophysical Mechanisms: The "Anchor & Wedge" Effect

To understand how C2 phytoceramide alters fluidity, one must distinguish it from mammalian C2 ceramide and long-chain phytoceramides.

Structural Determinants

-

Phytosphingosine Base: Unlike mammalian sphingosine, the phytosphingosine backbone contains a 4-hydroxyl group . This additional -OH moiety significantly increases the molecule's capacity for hydrogen bonding (intermolecular H-bonds with phosphate headgroups or sterols).

-

C2 (Acetyl) Tail: The short acetyl chain renders the molecule water-soluble and cell-permeable. However, it is too short to contribute to Van der Waals forces deep in the hydrophobic core.

The Mechanism of Fluidity Modulation

When C2 phytoceramide inserts into a phospholipid bilayer, it exerts a dual effect:

-

Headgroup Anchoring (Ordering): The 4-OH group facilitates strong H-bonding at the membrane interface, effectively "anchoring" the molecule near the solvent-lipid boundary.

-

Core Disruption (Disordering): The short C2 tail creates a "void" or free volume defect within the acyl chain region. Surrounding phospholipid tails (e.g., C16, C18) gain rotational freedom to fill this void.

Net Result: A paradoxical state where the membrane interface may remain stable, but the hydrophobic core exhibits increased fluidity (decreased order parameter) . Furthermore, this steric mismatch destabilizes lipid rafts by displacing sterols (ergosterol/cholesterol), leading to raft dissipation.

Visualization of Membrane Perturbation

Figure 1: Mechanistic pathway of C2 Phytoceramide-induced membrane fluidization. The short tail creates packing defects that override the ordering effect of the headgroup.

Comparative Biophysics Data

The following table summarizes how C2 Phytoceramide compares to related sphingolipids regarding membrane order.

| Lipid Species | Chain Length | Headgroup Feature | Effect on Membrane Fluidity | Raft Interaction |

| C2 Phytoceramide | Short (C2) | 4-OH (High H-bond) | Increases (Core disorder) | Disrupts (Displaces sterols) |

| C2 Ceramide | Short (C2) | No 4-OH | Increases (Pore formation) | Perturbs (Channel formation) |

| C16 Phytoceramide | Long (C16) | 4-OH (High H-bond) | Decreases (Rigidifies) | Promotes/Stabilizes |

| Cholesterol | Rigid Ring | 3-OH | Decreases (Orders liquid phase) | Essential Component |

Experimental Protocol: Fluorescence Anisotropy

To quantify the effects of C2 phytoceramide on membrane fluidity, Steady-State Fluorescence Anisotropy using the probe DPH (1,6-diphenyl-1,3,5-hexatriene) is the gold standard. DPH partitions into the hydrophobic core, making it sensitive to the "void" effects created by the C2 tail.

Reagents & Equipment

-

Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), Cholesterol.

-

Analytes: C2 Phytoceramide (dissolved in DMSO or Ethanol).

-

Probe: DPH (dissolved in Tetrahydrofuran or Acetone).

-

Buffer: 10mM HEPES, 150mM NaCl, pH 7.4.

-

Instrument: Spectrofluorometer equipped with polarizers (Ex: 360nm, Em: 430nm).

Step-by-Step Workflow

Phase A: Liposome Preparation (LUVs)

-

Mixing: Mix POPC and Cholesterol (e.g., 70:30 molar ratio) in chloroform.

-

Drying: Evaporate solvent under nitrogen flow to form a thin lipid film. Desiccate for 2 hours under vacuum.

-

Hydration: Hydrate film with HEPES buffer to a final lipid concentration of 1 mM. Vortex vigorously to form Multilamellar Vesicles (MLVs).

-

Sizing: Extrude MLVs through a 100nm polycarbonate filter (11-15 passes) to create Large Unilamellar Vesicles (LUVs).

Phase B: DPH Labeling

-

Probe Addition: Add DPH stock solution to the LUV suspension.

-

Critical Ratio: Maintain a Lipid:Probe molar ratio of 250:1 to prevent self-quenching.

-

-

Incubation: Incubate at 37°C for 30–45 minutes in the dark to allow DPH to intercalate into the bilayer core.

Phase C: C2 Phytoceramide Treatment & Measurement

-

Baseline: Measure anisotropy (

) of the control liposomes. -

Titration: Aliquot C2 Phytoceramide into the cuvette (concentration range 5–50 µM). Keep solvent (DMSO) < 1% v/v.

-

Equilibration: Allow 5–10 minutes equilibration after each addition.

-

Measurement: Record fluorescence intensities:

- (Vertical excitation, Vertical emission)

- (Vertical excitation, Horizontal emission)

-

Use G-factor correction:

Calculation & Logic

Calculate Anisotropy (

-

Interpretation:

-

High

(0.25 - 0.35): Rigid, ordered membrane (Gel phase or Liquid-ordered). -

Low

(< 0.15): Fluid, disordered membrane (Liquid-disordered). -

Effect of C2 Phytoceramide: You should observe a dose-dependent decrease in

, indicating increased core fluidity due to packing defects.

-

Experimental Workflow Diagram

Figure 2: Workflow for assessing membrane fluidity changes via DPH fluorescence anisotropy.

Strategic Applications in Drug Development

Understanding the fluidizing nature of C2 phytoceramide opens specific avenues in pharmaceutical research:

-

Permeability Enhancement: By transiently increasing membrane fluidity, C2 phytoceramide can be used as an adjuvant to enhance the passive diffusion of small-molecule drugs across the stratum corneum or plasma membrane.

-

Antifungal Synergy: Since fungal membranes rely on ergosterol-rich rafts for integrity, C2 phytoceramide (which structurally mimics fungal phytoceramides but lacks the tail length) acts as a "poison pill," disrupting these rafts. This mechanism can be synergistic with ergosterol-biosynthesis inhibitors (e.g., azoles).

-

Mitochondrial Targeting: Similar to C2 ceramide, C2 phytoceramide can permeabilize mitochondrial outer membranes (MOMP). However, its distinct H-bonding profile may offer different selectivity for mitochondrial lipids (cardiolipin) compared to mammalian ceramides.

References

-

Alves, R., et al. (2013). "C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner." PLoS ONE, 8(9), e74240.

-

Siskind, L.J., & Colombini, M. (2000). "The lipids C2- and C16-ceramide form large stable channels in phospholipid vesicles and mitochondrial outer membranes." Journal of Biological Chemistry, 275(49), 38640-38644.

-

Lentz, B.R. (1993). "Use of fluorescent probes to monitor molecular order and motions within liposome bilayers." Chemistry and Physics of Lipids, 64(1-3), 99-116.

-

Pinto, S.N., et al. (2011). "Effect of ceramide structure on membrane biophysical properties: The role of acyl chain length and unsaturation." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(11), 2753-2760.[1]

Sources

N-Acetyl-Phytosphingosine: The Metabolic Architect of Complex Sphingolipids

Topic: N-Acetyl-Phytosphingosine as a Precursor for Complex Sphingolipids Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Lipidologists, Dermatological Scientists, and Drug Development Researchers

Executive Summary

N-acetyl-phytosphingosine (NAPS), often designated as C2-phytoceramide, represents a critical intersection between synthetic lipid chemistry and cellular metabolic engineering. Unlike canonical long-chain ceramides (C16–C24) which function primarily as structural barrier elements, NAPS serves as a bioactive pro-metabolite . Its truncated C2-acyl chain confers unique amphiphilic properties, allowing rapid transmembrane permeation. Once intracellular, NAPS functions through a dual mechanism: it acts as a direct signaling mimetic stimulating the peroxisome proliferator-activated receptor (PPAR) pathways and serves as a "salvage substrate" pool for the de novo synthesis of complex barrier lipids like Ceramide NP and Glucosylceramides. This guide delineates the physicochemical rationale, biosynthetic pathways, and validated protocols for utilizing NAPS in high-impact lipid research.

Molecular Architecture & Physicochemical Logic

Structural Distinction

The efficacy of NAPS as a precursor lies in its deviation from natural ceramides.

-

Sphingoid Base: Phytosphingosine (4-hydroxysphinganine), characterized by a hydroxyl group at C4.[1] This moiety is essential for the hydrogen-bonding network in the stratum corneum (SC).

-

N-Acyl Chain: An acetyl group (2 carbons) replaces the physiological fatty acid (16–30 carbons).

Table 1: Physicochemical Comparison of NAPS vs. Physiological Ceramide NP

| Feature | N-Acetyl-Phytosphingosine (NAPS) | Ceramide NP (Natural) | Impact on Research |

| Molecular Weight | ~359.5 g/mol | ~684.1 g/mol (for C18 FA) | NAPS has higher molar solubility. |

| Lipophilicity (LogP) | ~2.5 (Estimated) | >10 | NAPS is cell-permeable without complex carriers. |

| Membrane Behavior | Fluidizing / Perturbing | Rigidifying / Ordering | NAPS enters cells; Ceramide NP stays in SC. |

| Metabolic Fate | Rapidly hydrolyzed or glycosylated | Stable structural barrier | NAPS is a transient signal/substrate. |

The "Trojan Horse" Mechanism

Long-chain ceramides cannot passively diffuse across the plasma membrane due to extreme hydrophobicity. NAPS, with its short chain, partitions readily into the bilayer and flips into the cytosolic leaflet. There, it encounters alkaline ceramidases (ACER) which hydrolyze the acetyl group, releasing free Phytosphingosine (PHS) . This liberated PHS is then reacylated by Ceramide Synthase 3 (CerS3) with very-long-chain fatty acids (VLCFAs) to generate endogenous, complex barrier lipids.

Mechanistic Pathways: From Precursor to Product

The utility of NAPS is not merely as a building block but as a transcriptional agonist . Research indicates that the PHS backbone released from NAPS upregulates the very enzymes required for its own conversion into complex lipids.

The Signaling-Synthesis Loop

-

Entry: NAPS permeates the keratinocyte membrane.

-

Hydrolysis: Alkaline ceramidase cleaves NAPS

Phytosphingosine + Acetate. -

Signaling: Free Phytosphingosine activates PPAR-

. -

Upregulation: Activated PPARs induce transcription of SPTLC (Serine Palmitoyltransferase), CERS3 (Ceramide Synthase 3), and crucially, DES2 (Dihydroceramide C4-desaturase).

-

Synthesis: The expanded enzyme pool utilizes the free PHS to synthesize Ceramide NP, which is subsequently glycosylated to Glucosylceramide (GlcCer) in the Golgi.

Figure 1: The dual-pathway mechanism of NAPS.[2][3] It acts as both a direct metabolic substrate (via hydrolysis) and a signaling molecule that upregulates the biosynthetic machinery.

Experimental Protocols

Protocol A: Chemical Synthesis of N-Acetyl-Phytosphingosine

Objective: To generate high-purity NAPS from commercially available phytosphingosine for use as a standard or cell-culture reagent.

Reagents:

-

Phytosphingosine (Base) >98% purity.

-

Acetic Anhydride (

). -

Methanol (MeOH) and Tetrahydrofuran (THF).

-

Sodium Acetate (NaOAc) as catalyst.

Workflow:

-

Solubilization: Dissolve 1.0 g of Phytosphingosine in 20 mL of THF:MeOH (1:1 v/v) at 40°C. Ensure complete dissolution; phytosphingosine has poor solubility in pure non-polar solvents.

-

Acetylation: Add 1.5 equivalents of Acetic Anhydride dropwise. Add catalytic NaOAc (0.1 eq).

-

Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Chloroform:Methanol:Water 65:25:4). The free amine spot (ninhydrin positive) should disappear.

-

Quenching: Add 5 mL water to hydrolyze excess anhydride.

-

Purification: Evaporate solvent. Recrystallize the residue from hot Ethanol.

-

Validation: Verify structure via ESI-MS (Expected [M+H]+: ~360.3 m/z).

Protocol B: Cellular Conversion Assay (Metabolic Tracking)

Objective: To quantify the conversion of exogenous NAPS into complex long-chain Ceramide NP in human keratinocytes.

Reagents:

-

Primary Human Keratinocytes (PHK).

-

NAPS (prepared in Protocol A).

-

Vehicle: DMSO (Final concentration < 0.1%).

Step-by-Step Methodology:

-

Seeding: Plate PHKs in 6-well plates at

cells/well in KGM-Gold medium. Grow to 70% confluence. -

Differentiation Induction: Switch to high-calcium medium (1.2 mM

) to induce stratification (optional, depending on desired barrier status). -

Treatment: Treat cells with 10 µM NAPS or Vehicle control. Incubate for 24 hours.

-

Note: Higher concentrations (>50 µM) may induce apoptosis; dose-ranging is critical.

-

-

Lipid Extraction (Bligh & Dyer Modified):

-

Wash cells with cold PBS.

-

Scrape into methanol:chloroform (2:1).

-

Add chloroform and water to induce phase separation.

-

Collect the lower organic phase (lipids).

-

-

LC-MS/MS Analysis:

-

Target: Monitor transitions for Ceramide NP (C16, C24, C26 chains).

-

Crucial Control: Monitor the disappearance of the C2-phytoceramide (NAPS) peak to assess uptake/hydrolysis rates.

-

Figure 2: Workflow for validating the metabolic conversion of NAPS into complex sphingolipids.

Applications in Drug Development

Liposomal Delivery Systems

While NAPS is more soluble than long-chain ceramides, its incorporation into liposomes enhances skin bioavailability and stability.

-

Formulation: Combine NAPS with Hydrogenated Lecithin and Cholesterol (Ratio 1:1:0.5).

-

Mechanism: The liposome fuses with the stratum corneum lipid matrix. NAPS is released, permeates the viable epidermis, and fuels the "Salvage Pathway" described in Section 2.

Therapeutic Targets

-

Atopic Dermatitis: Patients often lack long-chain ceramides (Ceramide NP/EOS). NAPS supplementation provides the specific phytosphingosine base required to restore these deficient species.

-

Antifungal Research: In fungi, phytosphingosine is a precursor to Inositol Phosphorylceramides (IPCs), which are essential for fungal viability but absent in humans. NAPS analogs are used to probe IPC synthase inhibition.

References

-

Kim, M. J., et al. (2006). Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin.[4] Molecular Medicine. Link

-

Kim, B. E., et al. (2018). Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes.[5][6] Lipids.[5][7][8][9][10][11] Link

-

Mizutani, Y., et al. (2009). Ceramide biosynthesis in keratinocytes and its role in skin function. Biochimie. Link

-

Uchida, Y., & Park, K. (2021). Ceramides in Skin Health and Disease: An Update. American Journal of Clinical Dermatology. Link

-

Avanti Polar Lipids. N-Acetyl-Phytosphingosine (C2 Phytoceramide) Product Specifications. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Biological Properties of Fungal Glucosylceramide | PLOS Pathogens [journals.plos.org]

- 4. Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Glucosylceramide synthase is an essential regulator of pathogenicity of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Short chain ceramides as substrates for glucocerebroside synthetase. Differences between liver and brain enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Investigation of Pathways for Complex Sphingolipid Biosynthesis in Ara" by Kyle D Luttgeharm [digitalcommons.unl.edu]

- 11. Glucosylsphingosine Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

Application Note: C2 Phytoceramide Solubility & Stability in Cell Culture

Abstract & Introduction

C2 Phytoceramide (N-acetyl-phytosphingosine) is a cell-permeable, biologically active sphingolipid analog.[1][2][3] Unlike long-chain ceramides (e.g., C16, C24), which require specific transport proteins, the short acyl chain of C2 Phytoceramide allows for rapid passive diffusion across plasma membranes.[1][2] This makes it an invaluable tool for studying apoptosis, lipid raft dynamics, and skin barrier function.[2]

However, a critical experimental artifact often compromises data: pseudo-solubility .[2] While C2 Phytoceramide is more soluble than its long-chain counterparts, it remains highly hydrophobic.[1] Direct addition to aqueous culture media often results in micro-crystallization—invisible to the naked eye but catastrophic for experimental consistency.[2] These micro-crystals sink to the cell monolayer, causing localized toxicity (the "sedimentation effect") rather than the intended homogeneous signaling event.[2]

This guide provides a validated physicochemical framework to solubilize, stabilize, and deliver C2 Phytoceramide with high reproducibility.[2]

Physicochemical Profile

Understanding the molecule is the first step to successful formulation.[2]

| Property | Specification | Implications for Handling |

| Common Name | C2 Phytoceramide | Distinct from C2 Ceramide (contains phytosphingosine base w/ 4-OH).[1][2] |

| IUPAC Name | N-acetyl-phytosphingosine | The N-acetyl group provides partial polarity.[1][2] |

| Molecular Weight | ~359.55 g/mol | Small enough for passive diffusion.[2] |

| LogP (Octanol/Water) | ~3.7 - 4.9 | Highly lipophilic.[1][2] Partitions rapidly into membranes.[2] |

| Solubility (DMSO/EtOH) | > 20 mg/mL | Excellent solubility in organic solvents.[1][2][4] |

| Solubility (Water/Media) | < 0.05 mg/mL (Kinetic) | Unstable. Rapidly precipitates upon dilution.[1][2] |

Critical Solubilization Protocols

We present two methods. Method A (BSA Complexing) is the "Gold Standard" for physiological relevance and stability.[1][2] Method B (Solvent Injection) is acceptable for short-term (<4h) experiments but carries higher risk.[1][2]

Method A: The BSA-Complexing Protocol (Recommended)

Rationale: Bovine Serum Albumin (BSA) possesses high-affinity hydrophobic binding pockets (typically 3-7 sites per molecule).[1][2] Pre-complexing C2 Phytoceramide with BSA shields the hydrophobic tail, preventing precipitation and mimicking endogenous lipid transport.[2]

Reagents:

Step-by-Step Protocol:

-

Prepare Lipid Stock: Dissolve C2 Phytoceramide in anhydrous DMSO to a concentration of 20 mM . Vortex until perfectly clear.

-

Prepare BSA Vehicle: Dissolve FAF-BSA in PBS to create a 0.3 mM (approx. 2% w/v) solution.[1][2]

-

Thermal Activation: Warm the BSA solution to 37°C in a water bath. Keep the lipid stock at room temperature (RT).[1][2]

-

Complexing (The "Dropwise" Technique):

-

While vortexing the warm BSA solution at medium speed, add the DMSO-Lipid stock dropwise .

-

Target a final molar ratio of 1:1 to 1:5 (Lipid:BSA) .

-

Example: Add 15 µL of 20 mM Lipid stock to 1 mL of 0.3 mM BSA.

-

-

Equilibration: Incubate the mixture at 37°C for 30 minutes with occasional mixing. The solution should remain clear.

-

Final Dilution: Dilute this "10x-100x Complex" directly into your cell culture media to reach the desired final concentration (e.g., 10-50 µM).

Method B: Organic Solvent Injection (High Risk)

Rationale:[1] Relies on kinetic solubility.[2] Only suitable if the final concentration is low (<20 µM) and serum (FBS) is present in the media to act as a sink.[2]

-

Prepare Stock: 20 mM in anhydrous Ethanol or DMSO.

-

Rapid Injection: While swirling the culture media vigorously, inject the stock solution.[2]

-

Limit: Ensure final solvent concentration is < 0.1% v/v .

-

Validation: Inspect under 40x microscopy immediately. If "shimmering" dots or crystals appear, the experiment is invalid.

Visualization: Solubilization Workflow

The following diagram illustrates the decision matrix for solubilization, highlighting the critical path to avoid precipitation.

Figure 1: Workflow for solubilizing C2 Phytoceramide. Green path indicates the BSA-complexing method (stable); Red path indicates direct solvent injection (unstable).[1][2]

Stability & Cellular Fate

Once C2 Phytoceramide enters the media and subsequently the cell, it is not inert.[2] It enters the sphingolipid metabolic pathway.[2]

Stability in Media (Extracellular)[1]

Metabolic Fate (Intracellular)

Upon entry, C2 Phytoceramide is processed by the ER/Golgi machinery.[2] This metabolism can alter your phenotypic readout.[2]

-

Glycosylation: Converted to C2-Glucosylceramide by Glucosylceramide Synthase (GCS). This is a drug resistance mechanism (pumping lipid out).[1][2]

-

Hydrolysis: Converted to Phytosphingosine by Ceramidase. Phytosphingosine itself is bioactive (induces apoptosis).[1][2]

Figure 2: Intracellular metabolic fate of C2 Phytoceramide.[1][2] Note that hydrolysis yields Phytosphingosine, which has distinct biological effects.[2]

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Crystals on cells | Solvent shock; Media too cold.[1][2] | Use Method A (BSA).[1][2] Ensure media is pre-warmed to 37°C before addition. |

| High background toxicity | Solvent toxicity (DMSO > 0.5%).[1][2] | Reduce stock concentration to keep DMSO < 0.1%.[2] Include a "Vehicle Only" control.[2][6] |

| Inconsistent results | Lipid adhering to plasticware.[2] | Use glass vials for stock preparation. C2 Phyto sticks to polystyrene.[2] |

| Cloudy BSA solution | BSA saturation or wrong pH.[2] | Ensure BSA is Fatty-Acid Free.[1][2][7] Check pH is 7.4. Do not exceed 1:5 Lipid:BSA ratio. |

References

-

Avanti Polar Lipids. Lipid Preparation and Handling: BSA Complexing Protocol.[2] Available at: [Link][1]

-

Hannun, Y. A., & Obeid, L. M. (2011). Many ceramides.[1][2][8] Journal of Biological Chemistry, 286(32), 27855-27862.[1][2] Available at: [Link][1]

-

Mullen, T. D., et al. (2012). Ceramide metabolism and bioactivity.[2] Future Lipidology. (Discusses short-chain ceramide metabolism artifacts). Available at: [Link]

Sources

- 1. larodan.com [larodan.com]

- 2. Phytosphingosine CAS#: 554-62-1 [m.chemicalbook.com]

- 3. N-Acetyl-phytosphingosine - Matreya [bioscience.co.uk]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. wklab.org [wklab.org]

- 8. pnas.org [pnas.org]

Application Note: C2 Phytoceramide in Neurodegenerative Disease Research

From Yeast Lipotoxicity to Neuronal Phosphatase Signaling

Abstract & Introduction

C2 Phytoceramide (N-acetyl-phytosphingosine) is a cell-permeable, short-chain analog of naturally occurring phytoceramides. Unlike mammalian C2-Ceramide (which contains a sphingosine backbone), C2-Phytoceramide possesses a phytosphingosine backbone (4-hydroxyl group).

In neurodegenerative research, this structural distinction is critical. While mammalian ceramides are well-established drivers of neuronal apoptosis via mitochondrial outer membrane permeabilization (MOMP), C2-Phytoceramide serves two distinct, high-value niches:

-

Yeast Models of Neurodegeneration: It mimics endogenous lipid stress in Saccharomyces cerevisiae models of Alzheimer’s (Aβ) and Parkinson’s (α-synuclein), where phytoceramide is the native sphingolipid.

-

Specific Phosphatase Activation: It acts as a potent, specific activator of Ceramide-Activated Protein Phosphatase (CAPP) , particularly PP2A, allowing researchers to decouple phosphatase signaling from the mitochondrial toxicity associated with mammalian ceramides.

This guide details protocols for utilizing C2-Phytoceramide to probe lipid-protein interactions in yeast and to dissect phosphorylation cascades in mammalian neurons.

Mechanism of Action: The Structural Divergence

The utility of C2-Phytoceramide lies in its specificity. In mammalian neurons, the additional hydroxyl group at C-4 prevents the formation of large mitochondrial channels often seen with C2-Ceramide, shifting the mechanism from "gross mitochondrial depolarization" to "targeted signaling modulation."

Key Signaling Pathway (Graphviz Diagram)

Caption: C2 Phytoceramide activates CAPP (PP2A) in neurons, modulating Tau/Akt states, while disrupting lipid rafts in yeast models to induce stress.